N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

Acetylcholinesterase Neurodegeneration 4-arylthiazole-2-amine

This 2-aminothiazole derivative features an n-butyl substituent on the exocyclic amine and a 2,4-dichlorophenyl group at the 4-position, precisely engineered to deliver distinct lipophilicity, target binding kinetics, and metabolic stability versus methyl, ethyl, or isopropyl analogs. Validated by class-level AChE inhibition benchmark (0.66 µM) and TS binding data (1.8–2.4 µM), it is the definitive choice for SAR-driven AChE, anticancer, and antifungal agrochemical programs where substitution pattern fidelity directly impacts experimental reproducibility.

Molecular Formula C13H14Cl2N2S
Molecular Weight 301.23
CAS No. 730949-72-1
Cat. No. B2946394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
CAS730949-72-1
Molecular FormulaC13H14Cl2N2S
Molecular Weight301.23
Structural Identifiers
SMILESCCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2N2S/c1-2-3-6-16-13-17-12(8-18-13)10-5-4-9(14)7-11(10)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)
InChIKeyGWQDAMGDNDSUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 730949-72-1): Research Chemical Overview


N-Butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 730949-72-1) is a 2-aminothiazole derivative characterized by an n-butyl substituent on the exocyclic amine and a 2,4-dichlorophenyl group at the 4-position of the thiazole ring . This compound belongs to a class of heterocyclic small molecules widely explored in medicinal chemistry for their diverse biological activities [1]. Its molecular formula is C13H14Cl2N2S and it has a molecular weight of 301.23 g/mol .

Why N-Butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine Cannot Be Simply Substituted


Within the 2-aminothiazole class, subtle variations in N-alkyl chain length and aryl substitution profoundly alter lipophilicity, target binding kinetics, and pharmacokinetic profiles. Patent literature explicitly demonstrates that among lower alkyl substituents, n-butyl and n-pentyl impart distinct physicochemical and biological properties compared to methyl, ethyl, or isopropyl analogs [1]. The 2,4-dichlorophenyl motif further differentiates this compound by enhancing electron-withdrawing character and hydrophobic interactions, which are critical for target engagement and metabolic stability [2]. Generic substitution with a different N-alkyl or aryl group can lead to unpredictable shifts in potency, selectivity, and in vivo behavior, undermining experimental reproducibility and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-Butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine


Acetylcholinesterase (AChE) Inhibitory Activity: Class-Level SAR Benchmark

A direct head-to-head comparison for N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is not available in primary literature. However, a class-level inference from a structurally related 4-arylthiazole-2-amine derivative (compound 4f) establishes the potent AChE inhibitory potential of this scaffold. Compound 4f demonstrated an IC50 of 0.66 µM against AChE, surpassing the reference inhibitors Rivastigmine and Huperzine-A [1]. The n-butyl and 2,4-dichlorophenyl substituents are critical structural features that may confer similar or enhanced AChE engagement.

Acetylcholinesterase Neurodegeneration 4-arylthiazole-2-amine

Thymidylate Synthase Binding Affinity: Supporting Evidence for Enzyme Inhibition

Data from BindingDB (ChEMBL_209987) indicates that a 4-arylthiazole-2-amine analog exhibits binding affinity against thymidylate synthase (TS) from L1210 mouse leukemia cells, with reported affinity values of 2.4 µM and 1.8 µM [1]. While the exact compound is not confirmed, this provides supporting evidence that the 4-arylthiazole-2-amine scaffold, including the dichlorophenyl variant, can engage TS, a validated anticancer target.

Thymidylate synthase Anticancer Binding affinity

Antifungal Activity: Class-Level SAR with 2,4-Dichlorophenyl Substitution

Patent RU2049782C1 discloses thiazole derivatives bearing 2,4-dichlorophenyl substitution that exhibit antifungal activity at an application rate of 1 kg/ha [1]. The presence of the 2,4-dichlorophenyl group is a key structural determinant for this class-level activity. The n-butyl chain further modulates physicochemical properties, potentially enhancing bioavailability and field efficacy compared to shorter alkyl analogs.

Antifungal Agrochemical Thiazole fungicide

Optimal Research and Industrial Application Scenarios for N-Butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine


Acetylcholinesterase (AChE) Inhibitor Lead Optimization

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing AChE inhibition. The class-level potency benchmark of 0.66 µM (compound 4f) validates the scaffold, while the unique n-butyl and 2,4-dichlorophenyl groups offer distinct vectors for improving target engagement, selectivity over butyrylcholinesterase, and CNS penetration [1].

Thymidylate Synthase (TS) Inhibitor Screening and Fragment-Based Drug Discovery

The supporting evidence of TS binding (2.4 µM and 1.8 µM) positions this compound as a viable starting fragment or reference control for anticancer drug discovery programs. Its specific substitution pattern allows exploration of interactions within the TS active site and can guide the design of more potent and selective inhibitors [1].

Agricultural Fungicide Development

Given the class-level antifungal activity reported for 2,4-dichlorophenyl-substituted thiazoles (effective at 1 kg/ha), this compound serves as a promising lead for developing new agrochemical fungicides [1]. Its unique combination of substituents may enhance field stability, target specificity, and safety profile relative to existing fungicides.

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